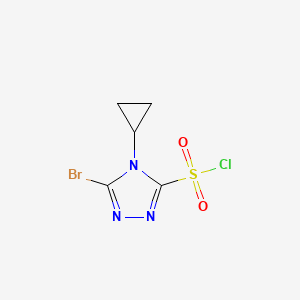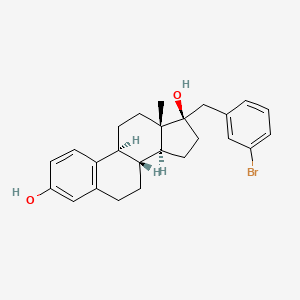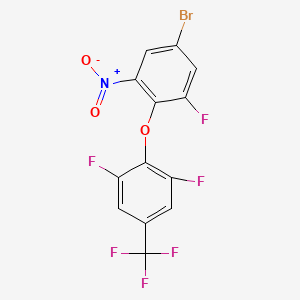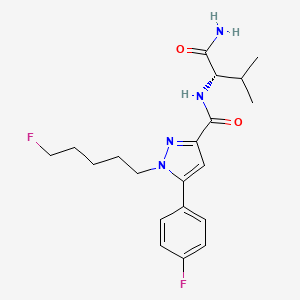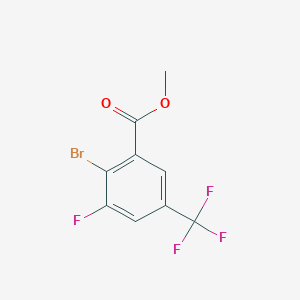
Belinostat-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Belinostat-d5 is a deuterated form of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of belinostat due to its enhanced stability and reduced metabolic degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Belinostat-d5 involves the incorporation of deuterium atoms into the belinostat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Precursors: Using deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.
Coupling Reactions: Employing coupling reactions to assemble the deuterated fragments into the final this compound structure.
Purification: Purifying the final product using techniques such as chromatography to ensure high purity and deuterium incorporation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Scaling up the deuteration and coupling reactions to produce larger quantities of the compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Regulatory Compliance: Adhering to regulatory guidelines for the production and handling of deuterated compounds
Análisis De Reacciones Químicas
Types of Reactions
Belinostat-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form belinostat acid.
Reduction: It can be reduced to form belinostat amide.
Substitution: The hydroxamate group can undergo substitution reactions with different reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols
Major Products
Belinostat Acid: Formed through oxidation.
Belinostat Amide: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Belinostat-d5 is widely used in scientific research due to its enhanced stability and reduced metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of belinostat.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolites of belinostat.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving belinostat.
Cancer Research: Employed in preclinical studies to evaluate the efficacy and safety of belinostat in various cancer models
Mecanismo De Acción
Belinostat-d5 exerts its effects by inhibiting the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. As a result, there is an accumulation of acetylated histones and other proteins, leading to increased expression of tumor-suppressor genes. This ultimately induces apoptosis, disrupts cell cycle progression, and inhibits angiogenesis in cancer cells .
Comparación Con Compuestos Similares
Belinostat-d5 is compared with other histone deacetylase inhibitors such as:
Vorinostat: Another hydroxamate-type inhibitor with similar mechanisms but different pharmacokinetic properties.
Panobinostat: A more potent inhibitor with broader activity against various histone deacetylase enzymes.
Romidepsin: A cyclic peptide inhibitor with a distinct chemical structure and mechanism of action
This compound is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C15H14N2O4S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(E)-N-hydroxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+/i1D,2D,3D,6D,7D |
Clave InChI |
NCNRHFGMJRPRSK-HMUIAXRESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)
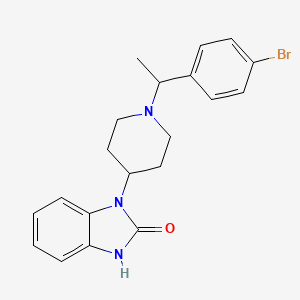
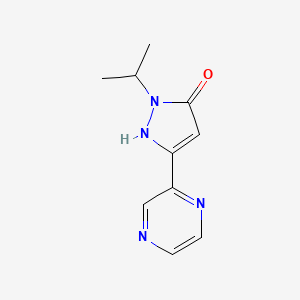
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)
